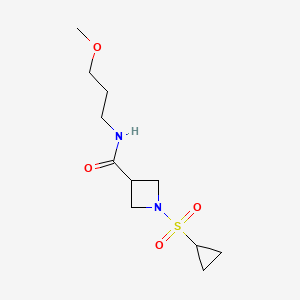

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-N-(3-methoxypropyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-17-6-2-5-12-11(14)9-7-13(8-9)18(15,16)10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIGGYRVNXUTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CN(C1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine ()

- Core Structure : Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring) in the target compound.

- Functional Groups : Both compounds share the cyclopropylsulfonyl group, but the analogue replaces the carboxamide with a pyrrolo-triazolo-pyrazine fused heterocycle.

- Impact: The fused heterocycle in the analogue likely targets kinases or nucleotide-binding proteins, whereas the carboxamide in the target compound may favor protease or G-protein-coupled receptor interactions.

Compounds with N-(3-Methoxypropyl) Substituents

Sodium Bis[4-Hydroxy-3-[(2-Hydroxy-1-Naphthyl)Azo]-N-(3-Methoxypropyl)Benzenesulphonamidato(2-)]Cobaltate(1-) ()

- Core Structure: Benzene sulfonamide vs. azetidine carboxamide in the target compound. Impact: The sulfonamide in the cobaltate complex is part of a coordination metal complex, whereas the carboxamide in the target compound is a neutral hydrogen-bond donor/acceptor.

- 3-Methoxypropyl Group : Present in both compounds.

Key Comparative Insights

Sulfonamide vs. Carboxamide :

- Sulfonamides (e.g., in ) are more acidic (pKa ~1–2) than carboxamides (pKa ~17–25), influencing ionization state and membrane permeability .

3-Methoxypropyl Role :

- This substituent consistently improves solubility across diverse compounds, suggesting its utility in optimizing drug-like properties in the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.